molecular formula C11H18N2O6 B3242711 Uridine, 4'-C-methyl- CAS No. 153186-26-6

Uridine, 4'-C-methyl-

Cat. No.: B3242711
CAS No.: 153186-26-6
M. Wt: 274.27 g/mol
InChI Key: NZWKINXGMPTJFH-VIILRJSNSA-N
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Description

Uridine, 4’-C-methyl-, is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of uridine, which is one of the four standard nucleosides found in RNA. The modification involves the addition of a methyl group at the 4’ position of the ribose sugar, which can influence the compound’s biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 4’-C-methyl-, typically involves the methylation of uridine at the 4’ position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of Uridine, 4’-C-methyl-, may involve biocatalytic processes using engineered enzymes that specifically methylate the 4’ position of uridine. These biocatalysts can be derived from microorganisms that naturally produce nucleoside modifications. The process typically involves fermentation followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Uridine, 4’-C-methyl-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uridine-5’-aldehyde, while reduction can produce dihydro-uridine derivatives .

Scientific Research Applications

Uridine, 4’-C-methyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine, 4’-C-methyl-, involves its incorporation into RNA, where it can influence RNA stability and translation efficiency. The methyl group at the 4’ position can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to changes in RNA secondary structure and function. This modification can also impact the interaction of RNA with proteins and other molecules, thereby influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound without the 4’ methyl group.

    5-Methyluridine: A derivative with a methyl group at the 5 position of the uracil base.

    Pseudouridine: An isomer of uridine with a different glycosidic bond.

Uniqueness

Uridine, 4’-C-methyl-, is unique due to its specific methylation at the 4’ position, which can confer distinct biochemical properties compared to other uridine derivatives. This modification can enhance RNA stability and reduce immunogenicity, making it valuable for therapeutic applications .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(Z)-3-oxoprop-1-enyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3-/t7-,8+,9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWKINXGMPTJFH-VIILRJSNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N(/C=C\C=O)C(=O)NC)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine, 4'-C-methyl-
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Reactant of Route 5
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Reactant of Route 6
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